molecular formula C14H16N2O3 B2801019 N-(1-cyano-2-methylpropyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide CAS No. 1355883-49-6

N-(1-cyano-2-methylpropyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No. B2801019
CAS RN: 1355883-49-6
M. Wt: 260.293
InChI Key: HMAQAFKCFCJUMI-UHFFFAOYSA-N
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Description

N-(1-cyano-2-methylpropyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a synthetic compound that has gained increasing attention in scientific research. This compound is commonly referred to as CMPI and has been the subject of numerous studies due to its potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience.

Mechanism of Action

The exact mechanism of action of CMPI is not fully understood. However, studies have suggested that CMPI may exert its biological effects by modulating various signaling pathways involved in cell growth, survival, and differentiation.
Biochemical and Physiological Effects:
Studies have shown that CMPI exhibits potent anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. Additionally, CMPI has been shown to possess neuroprotective properties by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the major advantages of using CMPI in lab experiments is its potent biological activity. However, one of the limitations of using CMPI is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on CMPI. One potential avenue of research is the development of novel CMPI derivatives with enhanced solubility and bioactivity. Additionally, further studies are needed to fully elucidate the mechanism of action of CMPI and to identify its molecular targets. Finally, studies are needed to determine the potential clinical applications of CMPI, particularly in the treatment of cancer and neurodegenerative diseases.

Synthesis Methods

The synthesis of CMPI involves the reaction of 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid with N-(1-cyano-2-methylpropyl)amine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting product is then purified using various chromatographic techniques to obtain the final product.

Scientific Research Applications

CMPI has been extensively studied for its potential applications in medicinal chemistry and drug discovery. Studies have shown that CMPI exhibits potent activity against various cancer cell lines, making it a potential candidate for the development of anticancer agents. Additionally, CMPI has been shown to possess neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-(1-cyano-2-methylpropyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-9(2)11(8-15)16-14(17)10-3-4-12-13(7-10)19-6-5-18-12/h3-4,7,9,11H,5-6H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMAQAFKCFCJUMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C#N)NC(=O)C1=CC2=C(C=C1)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyano-2-methylpropyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

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